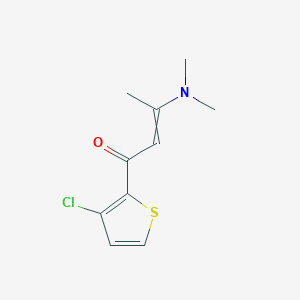![molecular formula C15H13N3O5S B7786545 3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7786545.png)
3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis processes that ensure high yield and purity. These methods often utilize advanced chemical engineering techniques and equipment to optimize the production process. The exact details of these methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using advanced analytical techniques .
Scientific Research Applications
3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit unique reactivity, biological activity, or industrial applications compared to its similar counterparts .
Properties
IUPAC Name |
3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13-9(3-8-1-2-11-12(4-8)23-7-22-11)16-15(17-13)18-6-24-5-10(18)14(20)21/h1-4,10H,5-7H2,(H,20,21)(H,16,17,19)/b9-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYKQSPWMNOFV-YCRREMRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(CS1)C2=NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B7786464.png)
![4-chloro-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B7786471.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786480.png)
![(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786482.png)

![(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-3-(phenylhydrazinylidene)indol-2-one](/img/structure/B7786493.png)

![5-[1-amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7786515.png)


![ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786534.png)
![(4Z)-4-[(4-chloronaphthalen-1-yl)hydrazinylidene]-2-methylisoquinoline-1,3-dione](/img/structure/B7786538.png)
![ethyl N-[(2Z)-3-oxo-2-(phenylhydrazinylidene)butanoyl]carbamate](/img/structure/B7786539.png)
![2-[(2,6-dioxocyclohexylidene)methylamino]-2-phenylacetic acid](/img/structure/B7786541.png)
